5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

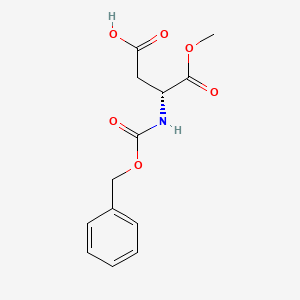

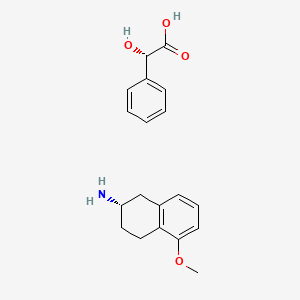

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a novel synthetic nucleoside with antiviral and anticancer activities . It is a phosphoramidite that can be used to synthesize oligonucleotides of any sequence . This compound is also used in the research of inflammatory disorders and autoimmune diseases .

Synthesis Analysis

The synthesis of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine involves the use of a phosphoramidite . It is a building block in the chemical synthesis of oligonucleotides containing a 2’-O-methyl adenosine nucleoside unit .Molecular Structure Analysis

The molecular formula of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is C40H39N5O8 . The molecular weight is 717.8 g/mol .Chemical Reactions Analysis

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a nucleoside analogue that inhibits the activity of DNA gyrase and topoisomerase IV . These enzymes maintain the integrity of bacterial DNA .Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine include a molecular weight of 717.8 g/mol, XLogP3 of 5.1, hydrogen bond donor count of 2, hydrogen bond acceptor count of 11, and rotatable bond count of 14 .Aplicaciones Científicas De Investigación

Chemical Synthesis and DNA Research

The scientific research surrounding 5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine primarily focuses on its applications in chemical synthesis and DNA research. A notable study conducted by Maciaszek, Jastrzębska, and Guga (2019) explored the synthesis of homopurine RP-stereodefined phosphorothioate analogs of DNA, which form parallel duplexes with (2'-OMe)-RNAs. This research is critical in understanding the thermodynamic stability of antiparallel duplexes formed with RNA and the stabilization effects of modified units on parallel duplexes. The findings from this study have implications for the development of new strategies in DNA synthesis, particularly in the context of gene regulation and therapeutic applications (Maciaszek, Jastrzębska, & Guga, 2019).

Direcciones Futuras

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a promising molecular implement utilized in the synthesis of modified oligonucleotides that can be used in various applications including RNA interference and antisense therapy for treating multifarious diseases like viral infections, genetic disorders, and cancer .

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39N5O8/c1-48-29-19-17-27(18-20-29)40(26-11-6-4-7-12-26,28-13-10-16-31(21-28)49-2)52-22-32-35(47)36(50-3)39(53-32)45-25-43-34-37(41-24-42-38(34)45)44-33(46)23-51-30-14-8-5-9-15-30/h4-21,24-25,32,35-36,39,47H,22-23H2,1-3H3,(H,41,42,44,46)/t32-,35-,36-,39-,40?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJIISZNTSASNR-QWGRGFTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)